4,5,6,7-Tetrahydro-3-((3-methoxy-5-(1H-pyrrol-2-yl)2H-pyrrol-2-ylidene)methyl)-1,4-dimethyl-2H-isoindole
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Overview
Description
Cycloprodigiosin is a natural product belonging to the prodiginine family of alkaloids, characterized by a tripyrrolic core. It was first isolated from the marine bacterium Pseudoalteromonas rubra. This compound has garnered significant interest due to its remarkable bioactivity, including anticancer, immunosuppressive, and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The enantiomers of cycloprodigiosin can be prepared using a five-step synthetic sequence. This process involves a Schöllkopf-Barton-Zard pyrrole annulation with a chiral isocyanoacetate and a nitrocyclohexene derivative . The reactions are typically performed in oven-dried glassware under a nitrogen atmosphere, using solvents like tetrahydrofuran, toluene, acetonitrile, and methanol, which are dried by passage over a column of activated alumina .
Industrial Production Methods: The compound is produced by various bacterial species, including Serratia marcescens and Streptomyces variegatus .
Chemical Reactions Analysis
Types of Reactions: Cycloprodigiosin undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like N-bromosuccinimide.
Reduction: Common reducing agents include samarium iodide.
Substitution: Reactions often involve ethyl isocyanoacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide in water.
Reduction: Samarium iodide prepared freshly before use.
Substitution: Ethyl isocyanoacetate and DBU in tetrahydrofuran.
Major Products: The major products formed from these reactions include various enantiomers of cycloprodigiosin, which can be analyzed using chiral HPLC and X-ray crystallographic analyses .
Scientific Research Applications
Cycloprodigiosin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of tripyrrolic alkaloids.
Biology: Investigated for its role in microbial biosynthesis and its interactions with biological membranes.
Medicine: Exhibits potent anticancer properties, particularly against breast and gastric cancers, with minimal effects on normal cells.
Mechanism of Action
Cycloprodigiosin is part of the prodiginine family, which includes other compounds such as prodigiosin, undecylprodigiosin, and streptorubin B . Compared to these compounds, cycloprodigiosin is unique due to its cyclic structure, which enhances its ability to bind ions and transport them across lipid bilayers . This structural feature contributes to its potent bioactivity and makes it a promising candidate for further research and development.
Comparison with Similar Compounds
Prodigiosin: Known for its anticancer and immunosuppressive properties.
Undecylprodigiosin: Exhibits antifungal and antibacterial activities.
Streptorubin B: Effective against methicillin-resistant Staphylococcus aureus.
Cycloprodigiosin stands out due to its unique cyclic structure and its broad spectrum of bioactivities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
86797-91-3 |
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Molecular Formula |
C20H23N3O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4-dimethyl-4,5,6,7-tetrahydro-2H-isoindole |
InChI |
InChI=1S/C20H23N3O/c1-12-6-4-7-14-13(2)22-18(20(12)14)10-17-19(24-3)11-16(23-17)15-8-5-9-21-15/h5,8-12,21-22H,4,6-7H2,1-3H3/b17-10+ |
InChI Key |
DSHIIBUGOWQFSO-LICLKQGHSA-N |
Isomeric SMILES |
CC1CCCC2=C(NC(=C12)/C=C/3\C(=CC(=N3)C4=CC=CN4)OC)C |
Canonical SMILES |
CC1CCCC2=C(NC(=C12)C=C3C(=CC(=N3)C4=CC=CN4)OC)C |
Origin of Product |
United States |
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